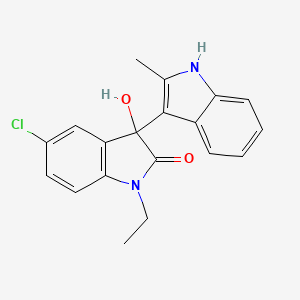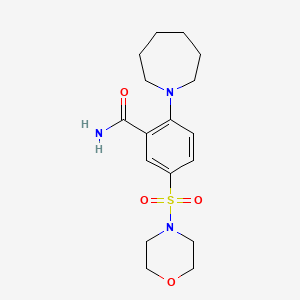![molecular formula C19H18N2O5 B4405291 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline
説明
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline, also known as NQO1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
作用機序
The mechanism of action of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor involves the inhibition of this compound activity and the subsequent accumulation of ROS in cancer cells. This compound is an enzyme that plays a role in the detoxification of quinones and other electrophiles. In cancer cells, this compound is upregulated and contributes to the survival and proliferation of cancer cells. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of ROS in cancer cells. ROS accumulation leads to oxidative stress, DNA damage, and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a selective cytotoxic effect on cancer cells that overexpress this compound. It has been shown to induce apoptosis in cancer cells through the accumulation of ROS. This compound inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
One of the advantages of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor is its selectivity towards cancer cells that overexpress this compound. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound inhibitor is its potential toxicity towards normal cells that express this compound. Further studies are needed to determine the optimal dosage and treatment regimen for this compound inhibitor.
将来の方向性
For research include the development of more potent and selective 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitors, the determination of optimal dosage and treatment regimens, and the evaluation of the efficacy of this compound inhibitor in preclinical and clinical settings. Additionally, the potential of this compound inhibitor as a radiosensitizer and its combination with other chemotherapeutic agents should be explored.
科学的研究の応用
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells that overexpress this compound, an enzyme that is upregulated in many cancer types. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis.
特性
IUPAC Name |
8-[2-[2-(3-nitrophenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-21(23)16-6-2-7-17(14-16)25-12-10-24-11-13-26-18-8-1-4-15-5-3-9-20-19(15)18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOVJLTHVGADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4405213.png)
![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)


![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405280.png)
![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)